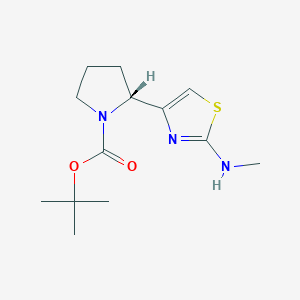

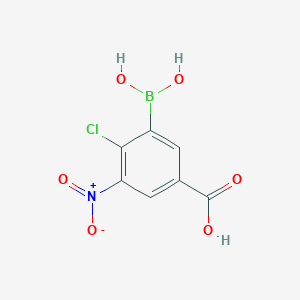

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid" does not directly appear in the literature. However, compounds with similar structural motifs have been explored for their potential as building blocks in heterocyclic synthesis, and for their unique chemical and physical properties. These studies often focus on the synthesis, molecular structure, and the exploration of chemical reactions and properties.

Synthesis Analysis

Compounds structurally related to "4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid" have been synthesized through various methods, including solid-phase synthesis for the creation of heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block in the preparation of substituted nitrogenous heterocycles (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid" often features strong hydrogen bonding and unique molecular geometries. For instance, the crystal structure of 4-carboxy-2-nitrobenzeneboronic acid reveals a flat molecular arrangement with the boronic acid group nearly perpendicular to the benzene ring plane, indicating significant interactions consistent with observed chemical behavior (Soundararajan et al., 1993).

Chemical Reactions and Properties

The reactivity of chloro-nitrobenzoic acid derivatives in forming cocrystals and molecular salts illustrates their chemical versatility. For instance, 2-Chloro-4-nitrobenzoic acid has been studied for its ability to form molecular salts/cocrystals, demonstrating the importance of halogen bonds in these structures (Oruganti et al., 2017).

Physical Properties Analysis

The physical properties of related compounds, such as their crystallization behavior and thermal stability, are often investigated to understand their potential applications. For example, the synthesis and molecular modeling of a pharmaceutical co-crystal involving 2-chloro-4-nitrobenzoic acid highlight its enhanced thermal stability compared to its components (Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and the formation of complex structures through hydrogen bonding and halogen bonds, are central to their scientific interest. The coordination polymeric structures observed in the sodium salt of 4-chloro-3-nitrobenzoic acid, for example, showcase the complex interactions and potential for developing novel materials (Smith, 2013).

Wissenschaftliche Forschungsanwendungen

Solubility and Solvation Parameter Analysis The solubility properties of chloro-nitrobenzoic acid derivatives are crucial for their application in various fields. Stovall et al. (2005) utilized the Abraham solvation parameter model to understand the solubility behavior of compounds like 4-chloro-3-nitrobenzoic acid in organic solvents. This comprehensive analysis aids in the prediction and interpretation of solubility trends, which is essential for the practical application of these compounds in chemical synthesis and formulation (Stovall et al., 2005).

Crystal Engineering and Molecular Interaction The field of crystal engineering offers insights into the solid-state behavior of these compounds. Oruganti et al. (2017) discussed the versatility of 2-Chloro-4-nitrobenzoic acid, particularly its role in the formation of molecular salts and cocrystals. This study not only emphasized the synthesis of these salts but also delved into their structural characterization, showcasing the significance of weak halogen bonds and hydrogen bonds in the stabilization of crystal structures (Oruganti et al., 2017).

Crystallographic Study and Electronic Structure Pramanik et al. (2019) carried out a crystallographic study on derivatives of benzoic acid, including 4-chloro-3-nitrobenzoic acid. This study provided insights into the crystal packing, intermolecular interactions, and molecular electrostatic potential calculation, contributing to the understanding of the molecular structure and its electronic properties (Pramanik et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds such as 2-amino-4-chloro-3-hydroxybenzoic acid have been found to target 3-hydroxyanthranilate 3,4-dioxygenase .

Mode of Action

It’s likely that the compound interacts with its targets through a mechanism similar to other organoboron compounds, which are known for their ability to form stable covalent bonds with biological targets .

Biochemical Pathways

Similar compounds such as 3-chloro-4-hydroxybenzoic acid are involved in chorismate biosynthesis by the shikimate pathway .

Result of Action

Similar compounds such as 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives have been synthesized and shown potent analgesic efficacy .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a reaction involving organoboron compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-borono-4-chloro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClNO6/c9-6-4(8(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2,13-14H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYGDFGFKSCLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2486647.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)

![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)

![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)